molecular formula C14H14O8 B1329347 Tetramethyl pyromellitate CAS No. 635-10-9

Tetramethyl pyromellitate

Cat. No.: B1329347
CAS No.: 635-10-9
M. Wt: 310.26 g/mol
InChI Key: QVEIFJBUBJUUMB-UHFFFAOYSA-N
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Description

Tetramethyl pyromellitate is a useful research compound. Its molecular formula is C14H14O8 and its molecular weight is 310.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Lithium-Ion Batteries Application : A study by Xu et al. (2014) highlighted the synthesis of lithium poly(pyromellitic acid borate) (PPAB), which demonstrated high lithium ionic conductivity and a broad electrochemical window, making it suitable for lithium-ion battery applications.

  • π-Radical Cationic Salts Formation : Pyromellitate is also used in the formation of π-radical cationic salts with tetrathiafulvalene (TTF) derivatives, as explored by Shiono et al. (2007). This study showed the ability of pyromellitate to form two-dimensional sheets in crystals, indicating potential in material science applications.

  • Metal-Organic Framework Synthesis : Pyromellitate has been used in the synthesis of metal-organic frameworks (MOFs), as illustrated by Volkringer et al. (2010). Their research resulted in a new porous MOF-type aluminum pyromellitate with high surface area, highlighting its potential in various applications including gas storage and catalysis.

  • Polymer Synthesis : Pyromellitic diimides-containing conjugated polymers have been synthesized for potential use as n-channel semiconducting materials, as per the study by Hu and Zhang (2012). These polymers show strong intermolecular interactions and solution processibility.

  • Tribological Fluids Development : Research by Mirci and Herdan (1998) demonstrated the synthesis of pyromellitic esters with enhanced aromatic content and a mixed structure, considered for use as synthetic ester oils with superior thermal resistance and adequate tribological properties.

  • Radiative and Radiationless Processes Study : The study of charge-transfer complexes of pyromellitic dianhydride with hexamethylbenzene, as researched by Prochorow and Siegoczyński (1969), provides insights into the radiative and radiationless transitions in these complexes, relevant to the field of photochemistry.

Safety and Hazards

When handling Tetramethyl pyromellitate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for Tetramethyl pyromellitate were not found in the search results, research on similar compounds like pyrene-based ligands suggests potential applications in the design and development of novel structures for various applications .

Properties

IUPAC Name

tetramethyl benzene-1,2,4,5-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O8/c1-19-11(15)7-5-9(13(17)21-3)10(14(18)22-4)6-8(7)12(16)20-2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEIFJBUBJUUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212898
Record name Tetramethyl benzene-1,2,4,5-tetracarboxylate
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Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635-10-9
Record name Tetramethyl pyromellitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethyl pyromellitate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethyl pyromellitate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4188
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Record name Tetramethyl benzene-1,2,4,5-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethyl benzene-1,2,4,5-tetracarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.206
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Record name TETRAMETHYL PYROMELLITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG5F4XJK7L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical techniques are employed to assess the purity of tetramethyl pyromellitate, and what challenges arise from potential contaminants?

A1: Gas chromatography proves highly effective in analyzing the purity of this compound, particularly when derived from durene oxidation. [] This method involves converting the dianhydride form of this compound (PMDA) and its common contaminants – pyromellitic monoanhydride (PMMA) and pyromellitic acid (PMA) – into their respective esters. [] This derivatization allows for better separation and quantification of these compounds. The challenge lies in achieving complete separation and accurate quantification due to the potential for overlapping peaks and varying detector responses. The research highlights the importance of optimizing the gas chromatography conditions, including the choice of stationary phase and temperature program, to ensure reliable results. []

Q2: How does this compound function as a photosensitizer in organic reactions, and what factors influence its efficacy in this role?

A2: this compound acts as a potent triplet sensitizer in electron-transfer-photosensitized conjugate alkylation reactions. [] Upon absorbing light energy, it readily donates an electron to an aliphatic donor molecule, generating radical ions. [] The efficiency of this process depends on the rate of escape of these radical ions from the solvent cage, a phenomenon more efficient with triplet sensitizers like this compound compared to singlet sensitizers. [] This efficient radical generation enables the subsequent alkylation of electron-deficient alkenes and alkynes, offering a valuable synthetic tool in organic chemistry. []

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